molecular formula C15H20FN3O2 B5439012 N~3~-(2-fluorophenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide

N~3~-(2-fluorophenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide

Cat. No. B5439012
M. Wt: 293.34 g/mol
InChI Key: JZTSJVDZSPTTGG-UHFFFAOYSA-N
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Description

This compound is a derivative of piperidine, which is a common structure in many pharmaceuticals. The presence of the fluorophenyl group suggests that it might have unique properties compared to other piperidine derivatives .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of the fluorophenyl group might influence its polarity, solubility, and reactivity .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s intended to be a drug, it might interact with specific receptors or enzymes in the body .

Safety and Hazards

The safety and hazards of this compound would need to be determined through rigorous testing. It’s important to handle all new compounds with care until their safety profiles are well-established .

Future Directions

The future directions for this compound would likely depend on its intended use. If it shows promise in preliminary testing, it might be further developed and eventually used in various applications .

properties

IUPAC Name

3-N-(2-fluorophenyl)-1-N,1-N-dimethylpiperidine-1,3-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FN3O2/c1-18(2)15(21)19-9-5-6-11(10-19)14(20)17-13-8-4-3-7-12(13)16/h3-4,7-8,11H,5-6,9-10H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZTSJVDZSPTTGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCCC(C1)C(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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